1,1-Difluorooct-3-yn-2-one
Description
1,1-Difluorooct-3-yn-2-one is a fluorinated alkyne-containing ketone with the molecular formula C₈H₁₀F₂O. Its structure features a terminal alkyne group (C≡C) at position 3, a ketone group at position 2, and two fluorine atoms at position 1. The geminal difluoro substitution (two fluorines on the same carbon) enhances the compound’s electrophilicity and stability compared to non-fluorinated analogs.
Properties
CAS No. |
117710-73-3 |
|---|---|
Molecular Formula |
C8H10F2O |
Molecular Weight |
160.16 g/mol |
IUPAC Name |
1,1-difluorooct-3-yn-2-one |
InChI |
InChI=1S/C8H10F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-4H2,1H3 |
InChI Key |
CDGZCBOPYKCCLD-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)C(F)F |
Canonical SMILES |
CCCCC#CC(=O)C(F)F |
Synonyms |
3-Octyn-2-one, 1,1-difluoro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To evaluate 1,1-difluorooct-3-yn-2-one’s uniqueness, we compare it to three categories of analogs: (1) fluorinated alkynes , (2) difluoro ketones , and (3) alkynyl ketones .
Fluorinated Alkynes
Example : Tributyl (2,2-difluorovinyl)stannane (from )
- Structure : Contains a difluorovinyl group (-CF₂-CH₂) bound to a tin atom.
- Reactivity : Used in Stille coupling reactions to introduce fluorinated alkenes. Unlike this compound, this compound lacks a ketone group, limiting its utility in carbonyl-based reactions.
- Thermal Stability : Fluorine substitution reduces reactivity with nucleophiles, a trait shared with this compound.
Difluoro Ketones
Example : 1,1-Dichloro-1-fluoroethane (HCFC-141b) (from )
- Structure : A chlorofluorocarbon (CFC) with one fluorine and two chlorines on the same carbon.
- Physicochemical Properties :
| Property | HCFC-141b | This compound (Predicted) |
|---|---|---|
| Boiling Point | 32°C | ~150–180°C (estimated) |
| Polarity | Low | High (due to ketone + alkyne) |
| Environmental Impact | Ozone-depleting | Likely lower (no chlorine) |
- Key Difference : HCFC-141b is a volatile refrigerant, whereas this compound’s alkyne and ketone groups suggest reactivity in cross-coupling or cycloaddition reactions.
Alkynyl Ketones
Example : 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one ()
- Structure : A chalcone derivative with a fluorine-substituted aromatic ring.
- Applications : Used in medicinal chemistry as a scaffold for kinase inhibitors.
- Reactivity : The α,β-unsaturated ketone undergoes Michael additions, whereas this compound’s alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition).
Table 1: Comparative Analysis of Key Properties
Key Observations:
Electrophilicity: The geminal difluoro group in this compound increases the electrophilicity of the adjacent ketone, making it more reactive toward nucleophiles than non-fluorinated analogs.
Stability : Fluorine’s strong C-F bonds likely enhance thermal stability compared to chlorinated analogs like HCFC-141b.
Synthetic Utility : The alkyne moiety distinguishes it from purely fluorinated ketones, enabling orthogonal reactivity (e.g., cycloadditions).
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